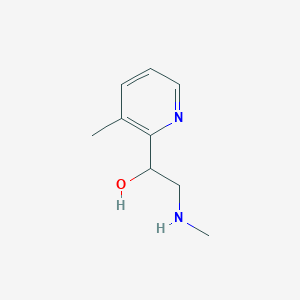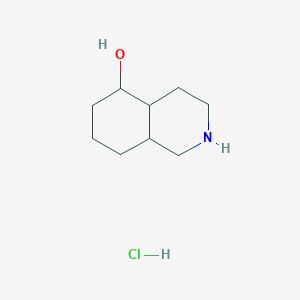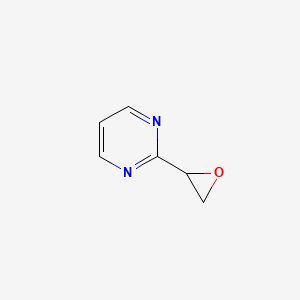
2-(Methylamino)-1-(3-methylpyridin-2-yl)ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(methylamino)-1-(3-methylpyridin-2-yl)ethan-1-ol is an organic compound that features a pyridine ring substituted with a methyl group and an ethan-1-ol moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(methylamino)-1-(3-methylpyridin-2-yl)ethan-1-ol typically involves the reaction of 3-methylpyridine with an appropriate alkylating agent to introduce the ethan-1-ol moiety. This is followed by the introduction of the methylamino group through reductive amination or other suitable methods. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. This includes the use of continuous flow reactors and automated systems to maintain consistent quality and yield.
化学反応の分析
Types of Reactions
2-(methylamino)-1-(3-methylpyridin-2-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different amines or alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce different amines or alcohols. Substitution reactions can lead to a wide range of derivatives with varying functional groups.
科学的研究の応用
2-(methylamino)-1-(3-methylpyridin-2-yl)ethan-1-ol has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: The compound is investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
作用機序
The mechanism of action of 2-(methylamino)-1-(3-methylpyridin-2-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
Similar compounds to 2-(methylamino)-1-(3-methylpyridin-2-yl)ethan-1-ol include other substituted pyridines and ethan-1-ol derivatives. Examples include:
- 2-(ethylamino)-1-(3-methylpyridin-2-yl)ethan-1-ol
- 2-(methylamino)-1-(4-methylpyridin-2-yl)ethan-1-ol
- 2-(methylamino)-1-(3-ethylpyridin-2-yl)ethan-1-ol
Uniqueness
The uniqueness of 2-(methylamino)-1-(3-methylpyridin-2-yl)ethan-1-ol lies in its specific substitution pattern and the combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
特性
分子式 |
C9H14N2O |
|---|---|
分子量 |
166.22 g/mol |
IUPAC名 |
2-(methylamino)-1-(3-methylpyridin-2-yl)ethanol |
InChI |
InChI=1S/C9H14N2O/c1-7-4-3-5-11-9(7)8(12)6-10-2/h3-5,8,10,12H,6H2,1-2H3 |
InChIキー |
IWXNHEFITUPXLG-UHFFFAOYSA-N |
正規SMILES |
CC1=C(N=CC=C1)C(CNC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













![2-[(3Z)-8-[(tert-butoxy)carbonyl]-2-fluoro-8-azabicyclo[3.2.1]octan-3-ylidene]acetic acid](/img/structure/B13554847.png)


